![molecular formula C16H27BO2S B1317471 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850881-09-3](/img/structure/B1317471.png)
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems has been discussed . Another study reported the synthesis of a thienoselenadiazole derivative through condensation . A different compound, 2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, was synthesized using a method developed by Singaram et al .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the polymerization of thiophene-based conjugated polymers using nickel and palladium-based catalytic systems has been reported . Another study discussed the polymerization of 2-bromo-3-hexylthiophene in the presence of 2-phenylthiazole .Scientific Research Applications
Synthesis of Regioregular Polythiophenes
This compound is pivotal in the synthesis of head-to-tail regioregular poly(3-hexylthiophene) (P3HT), which is a semiconducting polymer with high charge carrier mobility and solubility in organic solvents . The controlled molecular weight via highly selective direct arylation polymerization (DArP) is crucial for obtaining P3HTs that exhibit high device performance.
Development of Optoelectronic Devices
Due to its role in the synthesis of regioregular polythiophenes, this compound contributes to the development of optoelectronic devices . These devices benefit from the polymers’ exceptional optical and conductive properties, which are dependent on the regioregularity of the thiophene units.
Advancements in Electronic Applications
The compound aids in the creation of thiophene-based conjugated polymers, which are integral to electronic applications . The polymers synthesized using this compound demonstrate fascinating properties such as high conductivity and liquid crystallinity, essential for efficient electronic devices.
Green Chemistry and Catalysis
In the realm of green chemistry, this compound is used in direct arylation polymerization (DArP), a cost-effective method that lessens the need for toxic precursors and preactivation of C–H bonds . This leads to the synthesis of polymers with controlled molecular weight and low polydispersity index.
Chemosensitivity and Sensory Applications
The synthesized polythiophenes exhibit chemosensitivity, making them suitable for sensory applications . They can be used in sensors that detect various chemical substances, leveraging their high sensitivity and selectivity.
Research on Molecular Weight Control
Studies have utilized this compound to control the molecular weight of polythiophenes, which is a significant factor in determining the performance of related devices . The ability to fine-tune the molecular weight allows for the customization of material properties for specific applications.
Mechanism of Action
Target of Action
The primary target of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Hexylthiophene-2-boronic acid pinacol ester, is in the field of electronic and optoelectronic applications . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers, which have exceptional optical and conductive properties .
Mode of Action
This compound interacts with its targets through a process known as direct arylation polymerization (DArP) . DArP is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . It also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the synthesis of regioregular polythiophenes . These pathways involve various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .
Pharmacokinetics
The compound’s properties such as molecular weight, density, and structure can be found in various chemical databases .
Result of Action
The result of the action of this compound is the creation of functionalized regioregular polythiophenes . These materials exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
properties
IUPAC Name |
2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXAUPBHQCCWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586569 | |
Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
850881-09-3 | |
Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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